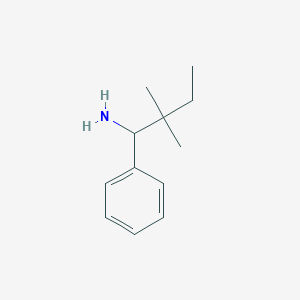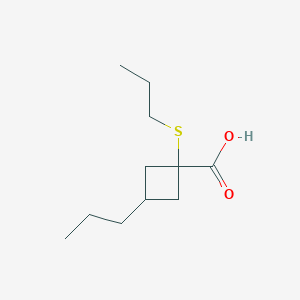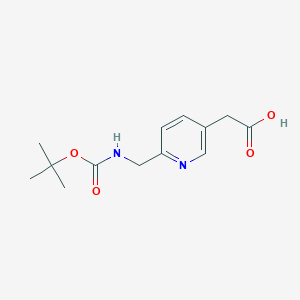![molecular formula C9H8ClN3O2S B13564340 3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety substituted with a chlorine atom and a thietane ring, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a thietane derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives with different oxidation states.
Substitution: The chlorine atom on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thietane ring may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(6-chloro-1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate
- (6-chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Uniqueness
Compared to similar compounds, 3-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione stands out due to its unique combination of a benzotriazole moiety and a thietane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClN3O2S |
|---|---|
Poids moléculaire |
257.70 g/mol |
Nom IUPAC |
3-(6-chlorobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8ClN3O2S/c10-6-1-2-8-9(3-6)13(12-11-8)7-4-16(14,15)5-7/h1-3,7H,4-5H2 |
Clé InChI |
VPCCKSOGGOEKOS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)

![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)


![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)




